2,6-Dimethyl-4-[(2-morpholino-1,3-thiazol-5-yl)methyl]morpholine
Overview
Description
2,6-Dimethyl-4-[(2-morpholino-1,3-thiazol-5-yl)methyl]morpholine is a complex organic compound that features a morpholine ring substituted with a thiazole moiety. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both morpholine and thiazole rings in its structure imparts unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dimethyl-4-[(2-morpholino-1,3-thiazol-5-yl)methyl]morpholine typically involves multi-step organic reactions. One common approach is to start with the preparation of the thiazole ring, which can be synthesized by reacting a suitable α-haloketone with thiourea under basic conditions. The resulting thiazole intermediate is then coupled with a morpholine derivative through a nucleophilic substitution reaction.
Example Synthetic Route:
Thiazole Formation: React α-haloketone with thiourea in ethanol under reflux conditions to form the thiazole ring.
Morpholine Coupling: React the thiazole intermediate with 2,6-dimethylmorpholine in the presence of a base such as sodium hydride in dimethylformamide (DMF) to achieve the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2,6-Dimethyl-4-[(2-morpholino-1,3-thiazol-5-yl)methyl]morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the morpholine nitrogen or the thiazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Sodium hydride in DMF or potassium carbonate in acetonitrile.
Major Products
Oxidation: Oxidized derivatives with additional oxygen functionalities.
Reduction: Reduced derivatives with hydrogenated functionalities.
Substitution: Substituted derivatives with various functional groups replacing hydrogen atoms.
Scientific Research Applications
2,6-Dimethyl-4-[(2-morpholino-1,3-thiazol-5-yl)methyl]morpholine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial, antiviral, and anticancer properties.
Biological Studies: It is used in biochemical assays to study enzyme inhibition and receptor binding.
Materials Science: The compound is explored for its use in the synthesis of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 2,6-Dimethyl-4-[(2-morpholino-1,3-thiazol-5-yl)methyl]morpholine involves its interaction with specific molecular targets. The thiazole ring can interact with DNA and proteins, potentially inhibiting enzymes or blocking receptor sites. The morpholine ring may enhance the compound’s solubility and bioavailability, facilitating its transport within biological systems.
Comparison with Similar Compounds
Similar Compounds
2,6-Dimethylmorpholine: A simpler analog without the thiazole ring, used in various chemical syntheses.
Thiazole Derivatives: Compounds like 2-aminothiazole and 4-methylthiazole, which share the thiazole ring but differ in other substituents.
Uniqueness
2,6-Dimethyl-4-[(2-morpholino-1,3-thiazol-5-yl)methyl]morpholine is unique due to the combination of the morpholine and thiazole rings, which imparts distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
2,6-dimethyl-4-[(2-morpholin-4-yl-1,3-thiazol-5-yl)methyl]morpholine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N3O2S/c1-11-8-16(9-12(2)19-11)10-13-7-15-14(20-13)17-3-5-18-6-4-17/h7,11-12H,3-6,8-10H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPQSAAHZYCBFHK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)CC2=CN=C(S2)N3CCOCC3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.42 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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